Anemarsaponin B

Descripción

Historical Context and Discovery

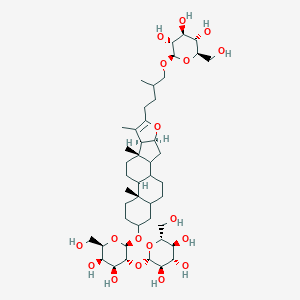

This compound represents a significant milestone in the systematic investigation of bioactive compounds from traditional Chinese medicinal plants. The compound was first isolated and structurally characterized from the rhizomes of Anemarrhena asphodeloides Bunge, a plant that has been utilized in traditional Chinese medicine for thousands of years. The initial isolation work established the structural framework of this steroidal saponin as 26-O-β-D-glucopyranosylfurost-20(22)-ene-3β,26-diol-3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside, revealing its complex glycosidic nature and furostanol backbone.

The discovery of this compound emerged from broader phytochemical investigations into Anemarrhena asphodeloides, which have identified 269 distinct compounds including steroidal saponins, flavonoids, phenylpropanoids, alkaloids, steroids, organic acids, polysaccharides, and benzophenones. Early pharmacological screening demonstrated that this compound possessed the ability to inhibit platelet-activating factor-induced rabbit platelet aggregation in vitro, providing the first indication of its biological significance. This initial finding sparked subsequent comprehensive investigations into its broader pharmacological properties and therapeutic potential.

Contemporary research has expanded significantly from these foundational studies, with modern analytical techniques enabling detailed characterization of this compound's molecular mechanisms and biological activities. The compound has been assigned the CAS number 139051-27-7 and molecular formula C₄₅H₇₄O₁₈, with a molecular weight of 903.06 g/mol. Advanced spectroscopic and spectrometric analyses have confirmed its structural identity and established standardized protocols for its isolation and purification from plant sources.

Classification within Steroidal Saponins

This compound belongs to the furostanol-type steroidal saponins, a specialized subclass characterized by their unique structural features and biological activities. This classification is based on several distinctive molecular characteristics that distinguish it from other saponin types. The compound features a furostanol backbone with a Δ²⁰⁽²²⁾-unsaturated system, which is a hallmark of this saponin subgroup. The presence of multiple sugar moieties attached at specific positions further defines its classification within the complex family of steroidal saponins.

The structural classification of this compound can be systematically organized according to its core features. The compound possesses a furost-20(22)-ene backbone, indicating the presence of a double bond between carbons 20 and 22 in the steroid nucleus. The glycosidic components include β-D-glucopyranosyl and β-D-galactopyranoside residues attached at the C-3 position, with an additional β-D-glucopyranosyl unit linked to the C-26 position. This specific pattern of glycosylation distinguishes this compound from other members of the steroidal saponin family and contributes to its unique biological properties.

Comparative analysis with related compounds from the same plant source reveals the diversity within the Anemarrhena saponin family. Recent isolation studies have identified additional related compounds including this compound II, timosaponin D, and timosaponin E1, each displaying distinct structural modifications and biological activities. The relationship between structural variations and biological activity within this family provides valuable insights into structure-activity relationships that guide pharmaceutical development efforts.

Botanical Origins and Distribution

Anemarrhena asphodeloides Bunge, the exclusive source of this compound, represents a monotypic genus within the family Asparagaceae, subfamily Agavoideae. This remarkable plant species exhibits a restricted geographical distribution, being native to China and Mongolia, with particular abundance in the western regions of China extending from Yunnan Province to Northeast China. The plant has been successfully introduced to Taiwan and Korea, expanding its cultivation range and accessibility for research purposes.

The morphological characteristics of Anemarrhena asphodeloides contribute significantly to its identification and cultivation. The plant produces medium green leathery foliage with a grassy and glossy appearance, forming clumps that arch gracefully and measure 8 to 12 inches in length. The distinctive flowering structure emerges from the center of each clump, developing into impressive spires that reach 3 to 5 feet in height. These spires bear small rice grain-like flowers with pink or pink-lavender coloration distributed along the stalks, creating extended blooming periods during summer months.

The ecological preferences of Anemarrhena asphodeloides influence both its natural distribution and cultivation requirements. The species demonstrates remarkable adaptability to various soil conditions, though it thrives particularly well in fertile, humus-rich soils with adequate drainage. The plant exhibits tolerance to both full sun and partial shade conditions, specifically preferring morning sun with afternoon shade in optimal growing environments. These characteristics have enabled successful cultivation in hardiness zones 5 through 8, making it accessible for research institutions and pharmaceutical companies in temperate regions.

Commercial cultivation of Anemarrhena asphodeloides has become increasingly important due to growing demand for this compound and related compounds. The plant's rhizomes, which serve as the primary source of bioactive saponins, require careful harvesting and processing to maintain compound integrity and biological activity. Sustainable cultivation practices have been developed to ensure consistent supply while preserving wild populations and maintaining genetic diversity within the species.

Significance in Phytochemical Research

This compound has emerged as a compound of exceptional interest in contemporary phytochemical research due to its diverse biological activities and unique structural features. The compound serves as a valuable model for understanding structure-activity relationships within the steroidal saponin family, providing insights that extend beyond its immediate therapeutic applications. Research investigations have revealed that this compound exhibits significant inhibitory effects on multiple cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2E1, with IC₅₀ values of 13.67, 16.26, and 19.72 μM, respectively.

The mechanistic studies of this compound have provided fundamental insights into saponin-enzyme interactions and cellular signaling pathways. Detailed kinetic analyses have demonstrated that the compound acts as a non-competitive inhibitor of CYP3A4 with a Kᵢ value of 6.72 μM, while functioning as a competitive inhibitor of CYP2D6 and CYP2E1 with Kᵢ values of 8.26 and 9.82 μM, respectively. These findings have significant implications for understanding drug-drug interactions and optimizing therapeutic applications of saponin-containing preparations.

The anti-inflammatory properties of this compound have positioned it as a lead compound for developing novel therapeutic agents. Comprehensive studies have shown that the compound significantly reduces the protein and mRNA levels of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages. Additionally, this compound effectively suppresses the expression and production of pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6, through modulation of nuclear factor-kappa B transcriptional activity.

Recent applications of this compound in treating acute pancreatitis have demonstrated its potential for addressing complex inflammatory conditions. Studies utilizing mouse models of caerulein and lipopolysaccharide-induced acute pancreatitis have shown that this compound treatment significantly reduces serum levels of lipase, amylase, and inflammatory cytokines while improving antioxidant enzyme activities. These findings underscore the compound's therapeutic potential and highlight the importance of continued phytochemical research in developing evidence-based treatments from traditional medicinal plants.

Propiedades

IUPAC Name |

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLIYKWVMBBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Column Chromatography

The n-BuOH fraction undergoes sequential column chromatography to separate this compound from structurally similar saponins. Silica gel chromatography with gradient elution (chloroform-methanol-water) is employed initially to fractionate the extract. Further purification is achieved using octadecyl silica (ODS) columns, where methanol-water gradients (e.g., 40–100% methanol) enhance resolution.

A critical step involves preparative high-performance liquid chromatography (HPLC) with acetonitrile (MeCN)-water mobile phases. For instance, a study achieved baseline separation of this compound using a C18 column and an isocratic eluent of 27% MeCN, yielding >95% purity.

Table 1: Optimized HPLC Conditions for this compound Purification

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | MeCN:H₂O (27:73 v/v) |

| Flow Rate | 5.0 mL/min |

| Detection | UV at 203 nm |

| Retention Time | 15.2 min |

Structural Elucidation

Spectroscopic Analysis

The structure of this compound is determined through a combination of ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques. Key spectral data include:

-

UV : Absorption maxima at 203 nm, characteristic of conjugated diene systems in steroidal aglycones.

-

NMR : NMR signals at δ 5.32 (1H, br s, H-6) and δ 4.90 (1H, d, J = 7.2 Hz, H-1 of glucose) confirm the aglycone and glycosidic linkages. NMR data further resolve the sugar moieties, with anomeric carbons at δ 105.3 (glucose) and δ 104.8 (rhamnose).

-

MS : High-resolution electrospray ionization (HR-ESI-MS) shows a quasi-molecular ion at m/z 919.4532 [M + H]⁺, consistent with the molecular formula C₄₅H₇₄O₁₇.

Acid Hydrolysis and Sugar Configuration

Acid hydrolysis (2 M HCl, 90°C, 3 h) liberates the monosaccharide units, which are derivatized with L-cysteine methyl ester and analyzed via gas chromatography (GC). Retention times match those of D-glucose (15.68 min) and L-rhamnose (13.47 min), confirming their configurations.

Quality Control and Analytical Validation

UPLC-MS/MS Quantification

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method enables precise quantification of this compound in biological matrices. Key parameters include:

Table 2: Recovery and Stability of this compound in Rat Plasma

| Concentration (ng/mL) | Recovery (%) | Intra-Day RSD (%) | Inter-Day RSD (%) |

|---|---|---|---|

| 5.20 | 95.3 | 6.1 | 11.8 |

| 52.00 | 98.1 | 4.0 | 8.1 |

| 520.00 | 88.3 | 5.3 | 9.5 |

Stability Considerations

This compound exhibits stability in plasma for 24 h at 4°C (98.0% recovery) and after three freeze-thaw cycles (91.4–95.5% recovery). Long-term storage at −80°C for one month preserves >90% integrity.

Pharmacokinetic and Metabolic Interactions

This compound demonstrates nonlinear pharmacokinetics, with a plasma half-life (T₍₁/₂₎) of 4.2 h in rats. It inhibits cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP2E1, with IC₅₀ values of 13.67 μM, 16.26 μM, and 19.72 μM, respectively . These interactions necessitate dosage adjustments when co-administered with substrates of these enzymes.

Análisis De Reacciones Químicas

Tipos de reacciones: Anemarsaponin B experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la estructura de la saponina.

Reducción: Las reacciones de reducción pueden alterar los grupos cetona o aldehído dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los enlaces glucosídicos, lo que lleva a la formación de diferentes derivados de saponinas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Catalizadores ácidos o básicos para facilitar la escisión y formación de enlaces glucosídicos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos o sustituidos de this compound, cada uno con posibles actividades biológicas diferentes.

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de las saponinas esteroides y sus derivados.

Biología: Investigado por su papel en la modulación de las vías celulares y la expresión génica.

Medicina: Se está explorando por sus efectos antiinflamatorios, anticancerígenos y neuroprotectores.

Industria: Se utiliza en el desarrollo de productos y suplementos de salud naturales debido a sus propiedades bioactivas.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Anemarsaponin B exhibits significant biochemical properties that make it a valuable reference compound in various studies. Its mechanism of action primarily involves the modulation of inflammatory pathways, particularly through the inhibition of nuclear factor-kappa B (NF-κB) signaling. This inhibition occurs by blocking the phosphorylation of inhibitory kappa B-alpha (IκBα), which prevents the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages .

Scientific Research Applications

-

Chemistry

- Reference Compound : this compound is utilized as a reference compound in studies investigating steroidal saponins and their derivatives. It aids in understanding the structure-activity relationship within this class of compounds.

- Biology

-

Medicine

- Anti-inflammatory Effects : this compound has been extensively studied for its anti-inflammatory properties. In vitro studies have confirmed its ability to reduce markers associated with inflammation, making it a candidate for treating conditions like acute pancreatitis and other inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.

-

Pharmacokinetics

- Drug Interaction Studies : Recent pharmacokinetic studies have focused on how this compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism. It has been shown to inhibit CYP3A4, CYP2D6, and CYP2E1, indicating potential drug-drug interactions that could affect therapeutic outcomes .

Data Tables

Case Studies

-

Anti-inflammatory Mechanism Study

- A study conducted on RAW 264.7 macrophages demonstrated that this compound significantly decreased inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels in a dose-dependent manner when stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions by modulating NF-κB activity .

-

Cytotoxicity Assessment

- In another investigation, this compound was tested on human cancer cell lines (HepG2 and SGC7901), revealing its cytotoxic effects at specific concentrations, which highlights its potential role in cancer therapeutics.

- Drug Interaction Analysis

Mecanismo De Acción

Anemarsaponin B ejerce sus efectos a través de varios objetivos y vías moleculares:

Comparación Con Compuestos Similares

Key Pharmacological Activities :

- Anti-inflammatory effects: Reduces protein/mRNA levels of iNOS and COX-2, suppresses TNF-α and IL-6 production, and inhibits NF-κB and MAPK pathways by blocking IκBα phosphorylation and MKK3/6 activation .

- Platelet aggregation inhibition : Demonstrates moderate activity (IC₅₀ = 25 μM) .

Comparison with Similar Compounds

Anemarsaponin B belongs to a class of steroidal saponins with structural and functional diversity. Below is a detailed comparison with its analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings:

Structural Similarities vs. Functional Divergence :

- This compound, BII, BIII, and C share identical molecular formulas but differ in glycosylation patterns, leading to distinct biological activities. For example, Anemarsaponin BIII exhibits antidepressant effects absent in this compound .

- Timosaponin E1, despite structural overlap, shows cytotoxicity via undefined mechanisms, unlike this compound’s anti-inflammatory focus .

Mechanistic Insights :

Actividad Biológica

Anemarsaponin B, a steroidal saponin extracted from the rhizomes of Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-diabetic, and pharmacokinetic modulation contexts. This article synthesizes current research findings on the biological activity of this compound, including key studies, mechanisms of action, and potential clinical implications.

Chemical Structure and Source

This compound is derived from Anemarrhena asphodeloides, a plant used in traditional Chinese medicine for various therapeutic purposes. Its chemical structure contributes to its biological activities, particularly its interactions with cellular signaling pathways.

Anti-inflammatory Effects

Mechanism of Action

Research indicates that this compound exerts significant anti-inflammatory effects. A study conducted on LPS-stimulated RAW 264.7 macrophage cell lines demonstrated that this compound reduced the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also inhibited the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Key Findings

- Inhibition of NF-kB : this compound was shown to inhibit the nuclear translocation of the p65 subunit of NF-kB by blocking the phosphorylation of inhibitory kappa B-alpha (IκB-α), thereby reducing NF-kB transcriptional activity .

- MAPK Pathway Inhibition : The compound also inhibited the phosphorylation of MAP kinase kinases involved in the p38 pathway, further supporting its anti-inflammatory profile .

Antidiabetic Activity

This compound has been investigated for its potential antidiabetic effects. In studies involving KK-Ay mice, a model for type 2 diabetes, treatment with extracts from Anemarrhena asphodeloides resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity .

Research Highlights

- Blood Glucose Reduction : Administration of a water extract containing this compound reduced blood glucose levels significantly from 570±29 mg/dl to 401±59 mg/dl after 7 hours .

- Insulin Sensitivity : The extract also showed potential in decreasing insulin resistance during insulin tolerance tests.

Pharmacokinetic Modulation

This compound has been shown to influence the pharmacokinetics of other compounds, particularly through its interaction with cytochrome P450 enzymes. A study highlighted its inhibitory effects on CYP3A4, CYP2D6, and CYP2E1, which are crucial for drug metabolism .

Inhibition Characteristics

The IC50 values for this compound's inhibitory effects on these enzymes were reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| CYP3A4 | 13.67 |

| CYP2D6 | 16.26 |

| CYP2E1 | 19.72 |

The compound acted as a non-competitive inhibitor for CYP3A4 and competitive inhibitors for CYP2D6 and CYP2E1 . These interactions suggest that this compound could lead to significant drug-drug interactions if co-administered with medications metabolized by these enzymes.

Case Studies and Clinical Implications

Several studies have explored the implications of this compound's biological activities:

- Drug Interaction Studies : Research indicated that co-administration with nobiletin altered its pharmacokinetic profile, enhancing metabolic stability and affecting clearance rates . This highlights the need for caution when combining this compound with other drugs.

- Therapeutic Potential : The anti-inflammatory properties suggest potential applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis or metabolic syndrome.

Q & A

Q. What are the primary methodologies for isolating and characterizing Anemarsaponin B from natural sources?

this compound is typically isolated from Anemarrhena asphodeloides rhizomes using solvent extraction (e.g., ethanol or methanol), followed by column chromatography (silica gel, reversed-phase C18) and HPLC purification. Structural elucidation employs NMR (1H, 13C, DEPT, HSQC, HMBC) to confirm the steroidal backbone and glycosidic linkages, complemented by mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation .

Q. How does this compound modulate inflammatory pathways at the molecular level?

this compound inhibits NF-κB signaling by blocking IκBα phosphorylation, preventing nuclear translocation of the p65 subunit. It also suppresses MAP kinase pathways (e.g., MKK3/6) and downregulates pro-inflammatory mediators like iNOS and COX-2, reducing TNF-α and IL-6 production in vitro .

Q. What in vitro models are commonly used to evaluate the cytotoxic activity of this compound?

The MTT assay is standard for cytotoxicity screening. This compound has shown moderate activity against HepG2 (IC50: 43.90 µM) and SGC7901 (IC50: 57.90 µM) cell lines, though other derivatives (e.g., Anemarsaponin R) may exhibit stronger effects. Dose-response curves and IC50 calculations are critical for validating potency .

Q. What analytical techniques are used to confirm the purity and identity of this compound in pharmacological studies?

Purity is validated via HPLC (≥98% by area normalization), while identity confirmation combines NMR spectroscopy (e.g., 25S configuration determination via H3-27 and H2-26 proton shifts) and high-resolution mass spectrometry .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s bioactivity across different experimental models?

Discrepancies may arise from variations in cell line sensitivity, compound solubility, or assay conditions. Systematic controls (e.g., solvent-matched controls, purity validation) and dose-response studies are essential. For example, while this compound shows anti-inflammatory effects in macrophages, its weak cytotoxicity in HepG2 cells (IC50 > 100 µM) suggests context-dependent activity .

Q. What computational approaches are effective for predicting this compound’s multi-target interactions?

Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like HTR1A or DRD2. Pharmacophore modeling and network pharmacology analysis further identify potential pathways, such as serotonin signaling or neuroinflammation modulation .

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The 25S configuration in this compound’s spirostane skeleton is critical for membrane interaction and receptor binding. Comparative studies with 25R isomers (e.g., Timosaponin D) reveal differences in anti-inflammatory potency and solubility, emphasizing the need for chiral resolution techniques during purification .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Structural modifications (e.g., glycosylation or liposomal encapsulation) enhance solubility and blood-brain barrier penetration. Pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS is recommended to assess bioavailability improvements .

Q. How can researchers address knowledge gaps in this compound’s mechanism of action?

Multi-omics approaches (transcriptomics, proteomics) can identify downstream targets. For instance, RNA-seq analysis of NF-κB-regulated genes or phosphoproteomics of MAP kinase pathways may clarify its anti-inflammatory and anti-apoptotic roles .

Q. What experimental designs are suitable for studying this compound’s synergistic effects with other phytochemicals?

Isobologram analysis or combination index (CI) methods quantify synergism. For example, co-treatment with Anemarsaponin E or Timosaponin B-II in neuroinflammation models may reveal additive effects via shared pathways like COX-2 inhibition .

Tables for Key Findings

Table 1: Cytotoxic Activity of this compound and Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | >100 | |

| Anemarsaponin R | HepG2 | 43.90 | |

| Timosaponin E1 | SGC7901 | 57.90 |

Table 2: Key Molecular Targets of this compound

| Target | Mechanism | Experimental Model | Reference |

|---|---|---|---|

| NF-κB p65 | Inhibition of nuclear translocation | Macrophages | |

| COX-2 | Downregulation of mRNA/protein | RAW 264.7 cells | |

| HTR1A | Predicted binding via docking | In silico model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.